4-(4-fluorophenyl)-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine

Lipophilicity Drug-likeness Physicochemical profiling

4-(4-fluorophenyl)-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine (CAS 955966-80-0) is a synthetic, fluorinated heterocyclic small molecule belonging to the thiazolyl-pyrazol-5-amine class. It features a central 1H-pyrazol-5-amine core substituted at the 1-position with a 4-(4-fluorophenyl)-1,3-thiazol-2-yl moiety and at the 4-position with a 4-fluorophenyl group, yielding a molecular formula of C₁₈H₁₂F₂N₄S and a molecular weight of 354.4 g/mol.

Molecular Formula C18H12F2N4S
Molecular Weight 354.4 g/mol
CAS No. 955966-80-0
Cat. No. B3175078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-fluorophenyl)-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine
CAS955966-80-0
Molecular FormulaC18H12F2N4S
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=N2)N3C(=C(C=N3)C4=CC=C(C=C4)F)N)F
InChIInChI=1S/C18H12F2N4S/c19-13-5-1-11(2-6-13)15-9-22-24(17(15)21)18-23-16(10-25-18)12-3-7-14(20)8-4-12/h1-10H,21H2
InChIKeyKHHROYQQNPKBFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Fluorophenyl)-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine (CAS 955966-80-0) – Core Chemical Identity and Procurement Baseline


4-(4-fluorophenyl)-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine (CAS 955966-80-0) is a synthetic, fluorinated heterocyclic small molecule belonging to the thiazolyl-pyrazol-5-amine class. It features a central 1H-pyrazol-5-amine core substituted at the 1-position with a 4-(4-fluorophenyl)-1,3-thiazol-2-yl moiety and at the 4-position with a 4-fluorophenyl group, yielding a molecular formula of C₁₈H₁₂F₂N₄S and a molecular weight of 354.4 g/mol [1]. Its structural scaffold—merging pyrazole, thiazole, and two para-fluorophenyl rings—is recognized in medicinal chemistry for potential kinase inhibition and anticancer applications [2]. However, primary published quantitative pharmacological data for this exact compound remain extremely scarce.

Why Generic 4-(4-Fluorophenyl)-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine Cannot Be Substituted by In-Class Analogs Without Risk


The precise substitution pattern of this compound—two para-fluorophenyl groups attached to distinct heterocyclic rings (pyrazole and thiazole)—creates a unique electronic and steric environment that cannot be replicated by simple in-class analogs [1]. Even regioisomeric variants such as 4-(4-fluorophenyl)-1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine (CAS 955976-89-3) exhibit different molecular shapes, dipole moments, and potentially divergent target-binding profiles due to the altered fluorine position [2]. In the broader thiazolyl-pyrazol-5-amine family, minor structural perturbations have been shown to drastically shift kinase selectivity and cellular potency [3]. Consequently, substituting this specific compound with a near-neighbor analog without head-to-head comparative data risks introducing uncharacterized changes in biological activity, solubility, and metabolic stability that can compromise experimental reproducibility and lead to erroneous structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for 4-(4-Fluorophenyl)-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine (CAS 955966-80-0) Versus Closest Analogs


Comparative Physicochemical Property Landscape: XLogP3-AA and Hydrogen-Bonding Capacity

The target compound exhibits a computed XLogP3-AA value of 4.4, a single hydrogen bond donor (the primary amine), and six hydrogen bond acceptors [1]. This property profile positions it in a distinct lipophilicity range compared to common in-class analogs. For instance, the des-fluoro thiazole-phenyl analog 4-(4-fluorophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine is predicted to have a lower XLogP due to the loss of one fluorine atom, while regioisomer 4-(4-fluorophenyl)-1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine may exhibit altered dipole moment and hydrogen-bonding geometry [2]. The computed 4.4 logP value is near the upper boundary of typical oral drug-likeness filters, making this compound particularly relevant for studies exploring the lipophilicity-activity-permeability relationship in the thiazolyl-pyrazol-5-amine series.

Lipophilicity Drug-likeness Physicochemical profiling

Structural Topology Differentiation: Dual para-Fluorophenyl Substitution Versus Mono- or meta-Fluorinated Analogs

The target compound is uniquely characterized by two para-fluorophenyl substituents anchored to distinct heterocyclic rings: one on the pyrazole C4 position and one on the thiazole C4 position [1]. This contrasts with the mono-fluorinated analog 4-(4-fluorophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine, which lacks the second fluorine, and the regioisomer 4-(4-fluorophenyl)-1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine (CAS 955976-89-3) where the thiazole fluorine is at the meta position [2]. In related thiazolyl-pyrazoline kinase inhibitor series, such fluorine positional scanning has been shown to modulate EGFR and HER2 inhibitory potency by more than 10-fold [3]. The dual para-fluorination in the target compound generates a symmetric electron-withdrawing effect across both aromatic termini, which may confer distinct binding interactions with hydrophobic kinase pockets compared to mono- or meta-fluorinated congeners.

Molecular topology Fluorine scanning Structure-activity relationship

Class-Level Kinase Inhibition Potential: Thiazolyl-Pyrazol-5-Amine Scaffold Compared to Pyrazoline and Other Heterocyclic Isosteres

The thiazolyl-pyrazol-5-amine scaffold present in the target compound is structurally distinct from the thiazolyl-pyrazoline scaffold found in published dual EGFR/HER2 inhibitors. In the study by Sever et al. (2019), the most potent thiazolyl-pyrazoline derivatives achieved EGFR IC₅₀ values of 4.34 ± 0.66 µM and 4.71 ± 0.84 µM, and a HER2 IC₅₀ of 2.28 ± 0.53 µM [1]. The target compound's aromatic pyrazole-5-amine core is expected to confer different conformational rigidity, hydrogen-bonding capacity, and electronic distribution compared to the partially saturated pyrazoline ring system, potentially leading to a divergent kinase selectivity profile [2]. However, no direct head-to-head quantitative data are available for the target compound itself.

Kinase inhibition Anticancer Scaffold comparison

Optimal Research and Procurement Application Scenarios for 4-(4-Fluorophenyl)-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine (CAS 955966-80-0)


Fluorine Scanning and Lipophilicity-SAR Studies in Kinase Inhibitor Discovery

With a computed XLogP3-AA of 4.4 and a dual para-fluorophenyl architecture, this compound is ideally suited for systematic fluorine scanning campaigns aimed at mapping the lipophilicity-activity relationship in thiazolyl-pyrazol-5-amine-based kinase inhibitor programs [1]. Researchers can use it as a high-lipophilicity benchmark against less fluorinated analogs to correlate logP with cellular permeability, metabolic stability, and target engagement. Such studies are foundational for lead optimization in oncology and inflammation research.

Scaffold-Hopping Reference Compound for Pyrazoline-to-Pyrazole-5-Amine Transition

The target compound serves as a critical reference point for scaffold-hopping studies transitioning from thiazolyl-pyrazoline EGFR/HER2 inhibitors (e.g., those reported by Sever et al., 2019 [2]) to fully aromatic pyrazole-5-amine cores. Its unique combination of conformational rigidity, primary amine hydrogen bond donor capacity, and dual fluorination makes it an essential control compound for evaluating how core aromatization affects kinase selectivity and cellular potency.

Chemical Biology Tool for HDAC or Multi-Target Inhibitor Design

Given that the free primary amine on the pyrazole ring is a potential zinc-binding group or a handle for further derivatization, this compound can be employed as a starting scaffold for designing histone deacetylase (HDAC) inhibitors or multi-target kinase/HDAC hybrid molecules [1]. The 4-fluorophenyl substituents provide favorable metabolic stability, making this compound a versatile building block for medicinal chemistry campaigns targeting epigenetic and oncological pathways.

Reference Standard for Analytical Method Development and Quality Control in Fluorinated Heterocycle Synthesis

The well-defined structure, moderate molecular weight (354.4 g/mol), and characteristic fluorine NMR signatures make this compound suitable as a reference standard for developing HPLC, LC-MS, and ¹⁹F NMR analytical methods for fluorinated thiazolyl-pyrazol-5-amines [1]. Procurement for this purpose ensures method reproducibility across different batches and laboratories working on related compound libraries.

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